molecular formula C13H18N2O3 B4710110 N-(2-hydroxyethyl)-N'-[4-(propan-2-yl)phenyl]ethanediamide CAS No. 5920-09-2

N-(2-hydroxyethyl)-N'-[4-(propan-2-yl)phenyl]ethanediamide

Cat. No.: B4710110
CAS No.: 5920-09-2
M. Wt: 250.29 g/mol
InChI Key: FPJMNFISZJAFBC-UHFFFAOYSA-N
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Description

N-(2-hydroxyethyl)-N’-[4-(propan-2-yl)phenyl]ethanediamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a hydroxyethyl group and a propan-2-yl-substituted phenyl group attached to an ethanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxyethyl)-N’-[4-(propan-2-yl)phenyl]ethanediamide typically involves the reaction of 4-(propan-2-yl)aniline with 2-chloroethanol to form an intermediate, which is then reacted with ethanediamide under controlled conditions. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxyethyl)-N’-[4-(propan-2-yl)phenyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The amide groups can be reduced to amines under specific conditions.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or hydrogen gas with a metal catalyst can be employed.

    Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-(2-hydroxyethyl)-N’-[4-(propan-2-yl)phenyl]ethanediamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The hydroxyethyl and phenyl groups may play a role in binding to these targets, while the ethanediamide backbone provides structural stability.

Comparison with Similar Compounds

Similar Compounds

    N-(2-hydroxyethyl)-N’-phenylethanediamide: Lacks the propan-2-yl group, which may affect its chemical reactivity and biological activity.

    N-(2-hydroxyethyl)-N’-[4-(methyl)phenyl]ethanediamide: Contains a methyl group instead of a propan-2-yl group, leading to differences in steric and electronic properties.

Uniqueness

N-(2-hydroxyethyl)-N’-[4-(propan-2-yl)phenyl]ethanediamide is unique due to the presence of the propan-2-yl group, which can influence its chemical reactivity and interactions with biological targets

Properties

IUPAC Name

N-(2-hydroxyethyl)-N'-(4-propan-2-ylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-9(2)10-3-5-11(6-4-10)15-13(18)12(17)14-7-8-16/h3-6,9,16H,7-8H2,1-2H3,(H,14,17)(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPJMNFISZJAFBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C(=O)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90974625
Record name 2-[(2-Hydroxyethyl)amino]-2-oxo-N-[4-(propan-2-yl)phenyl]ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90974625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5920-09-2
Record name 2-[(2-Hydroxyethyl)amino]-2-oxo-N-[4-(propan-2-yl)phenyl]ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90974625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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